molecular formula C12H18BrNO B13618651 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13618651
M. Wt: 272.18 g/mol
InChI Key: ZNTGIIRWWJTECU-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a dimethylpropan-1-amine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, reduction, and amination, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-12(2,8-14)7-9-6-10(13)4-5-11(9)15-3/h4-6H,7-8,14H2,1-3H3

InChI Key

ZNTGIIRWWJTECU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Br)OC)CN

Origin of Product

United States

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